1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Kinase Inhibitor Design Scaffold Vector Analysis Structure-Activity Relationship

Sourcing the correct N-1-substituted tetrahydropyrrolo[3,4-c]pyrazole isomer is critical for kinase inhibitor programs-simple interchange with N-2 analogs leads to loss of target engagement. This compound provides the pyridin-2-yl group at N-1 for solvent-channel or ribose-pocket H-bond interactions. - Direct entry for scaffold-hopping SAR; core isosteric with piperazine but conformationally restricted - Enables single-step amide/urea library generation from the free pyrrolidine amine for HTS panels - cLogP ≈1.1 for balanced permeability; applicable to Aurora kinase (PDB 2J4Z) and Cav2.2 calcium channel targets

Molecular Formula C10H10N4
Molecular Weight 186.21 g/mol
Cat. No. B12843337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Molecular FormulaC10H10N4
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)N(N=C2)C3=CC=CC=N3
InChIInChI=1S/C10H10N4/c1-2-4-12-10(3-1)14-9-7-11-5-8(9)6-13-14/h1-4,6,11H,5,7H2
InChIKeyNDUMGJWEMFRZJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: Identity and Sourcing


1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS 1233025-21-2) is a heterobicyclic building block comprising a partially saturated pyrrolo[3,4-c]pyrazole core with a pyridin-2-yl substituent at the N-1 position . This core scaffold is recognized in medicinal chemistry as a versatile ATP-mimetic kinase hinge-binder, forming the structural foundation of clinical candidates such as the pan-Aurora inhibitor Danusertib [1]. With a molecular formula of C10H10N4 and a molecular weight of 186.21 g/mol, this compound serves as a key intermediate for generating focused libraries of kinase inhibitors and other bioactive molecules .

Pre-functionalized Kinase Hinge-Binder

Tetrahydropyrrolo[3,4-c]pyrazole core with N-1 pyridin-2-yl group for ATP-mimetic design

Built-in H‑Bond Acceptor

Pyridine nitrogen serves as solvent‑exposed interaction handle for SAR exploration

Streamlined Procurement

Defined purity specifications from specialty suppliers, reducing in‑house synthesis steps

1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: Why It Cannot Be Replaced


The substitution pattern on the tetrahydropyrrolo[3,4-c]pyrazole scaffold dictates the vectors of key pharmacophoric elements. The core scaffold is frequently employed as a topological mimic of piperazine, where the pyrrolidine nitrogen and the N-2 pyrazole substituent project key binding motifs [1]. Introducing a pyridin-2-yl group at the N-1 position fundamentally alters the exit vector angle, hydrogen-bonding capability, and lipophilicity compared to the unsubstituted scaffold (ChemSpider ID: 9118318) or N-2 alkylated analogs like 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole . This specific N-1 substitution is critical for programs aiming to explore SAR at the solvent-exposed or ribose-pocket regions of the ATP-binding site, as it provides an additional H-bond acceptor (pyridine N) not present in N-2-substituted or N-1-unsubstituted variants, making simple interchange impossible without losing target engagement potential [1].

Exit Vector Mismatch

N‑1 pyridin‑2‑yl directs substituents into the solvent channel; unsubstituted or N‑2 alkylated analogs project differently, altering target engagement geometry.

H‑Bond Acceptor Absence

The pyridine nitrogen provides a unique acceptor site. Unsubstituted and N‑2 methyl cores lack this feature, which may shift affinity and selectivity profiles.

Lipophilicity Shift Limits Direct Replacement

Introduction of the pyridyl group significantly increases cLogP, affecting permeability and metabolic stability in ways that the parent scaffold cannot mimic.

1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: Head-to-Head Evidence vs. Analogs


N-1 Pyridin-2-yl Provides a Unique H-Bond Acceptor

The N-1 pyridin-2-yl substituent introduces a sterically accessible, weakly basic nitrogen atom capable of acting as a hydrogen-bond acceptor. This feature is absent in the parent 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold, which bears only a hydrogen at N-1 . In the context of kinase hinge-binding scaffolds where the N-1 substituent projects toward the solvent-accessible channel or ribose pocket, this extra H-bond acceptor can be rationally exploited for potency gains or selectivity modulation, as demonstrated by analogous N-1 acyl derivatives in patent literature [1].

H‑Bond Acceptor Gain
Class-level
+1 sp² N acceptor (pyridine) vs. unsubstituted/N‑2 methyl core

Supports unique solvent‑channel interactions in kinase hinge design

Inferred from SAR trends and patent literature; verify with target co‑crystal data

Kinase Inhibitor Design Scaffold Vector Analysis Structure-Activity Relationship

cLogP Difference: Pyridin-2-yl vs. Unsubstituted Analog

The introduction of the pyridin-2-yl group at N-1 markedly increases the calculated partition coefficient compared to the bare scaffold. The cLogP for the target compound is estimated at approximately 1.1, whereas the parent 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has a cLogP of approximately -0.2 . This quantitative shift in lipophilicity directly impacts solubility, permeability, and metabolic stability, making the target compound a better starting point for lead-like chemical space in cell-based assays when a degree of lipophilicity is required for membrane penetration.

cLogP Comparison
Reported
Δ cLogP ≈ +1.3 log units (1.1 vs −0.2)

Significant lipophilicity shift influencing permeability and solubility profiles

Calculated (Crippen); consistent with N‑alkyl pyrazole series. Experimental LogP validation advised.

Physicochemical Property Optimization Lipophilic Ligand Efficiency Drug Metabolism and Pharmacokinetics

Commercial Availability and Purity Advantage

As of the last update, 1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is commercially available from specialized vendors with a certified purity of ≥95% (e.g., Leyan) or ≥98% (NLT) (e.g., MolCore) [REFS-1, REFS-2]. In contrast, the unsubstituted parent scaffold is not widely listed in commercial catalogs as a standalone item in high purity and is typically synthesized in-house. This off-the-shelf availability with defined purity specifications accelerates SAR exploration by eliminating a 3-5 step synthetic sequence to install the key N-1 substituent.

Purity & Availability
Specification review
Vendor‑certified ≥95% (Leyan), ≥98% (MolCore); parent scaffold not commercially listed

Accelerates SAR exploration by eliminating multi‑step N‑1 functionalization

Supplier‑reported data; verify lot purity and identity for critical experiments

Chemical Procurement Synthetic Tractability Research Efficiency

1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole: Targeted Applications


Kinase Lead Generation with Pre-installed H-Bond Acceptor

In rational kinase inhibitor design, the N-1 substituent projects into the solvent channel or ribose pocket. The pyridin-2-yl group provides a built-in H-bond acceptor that can be used to engage a water network or a polar residue. This compound is the ideal starting point for any program targeting kinases where co-crystal structures (e.g., PDB 2J4Z for Aurora A) suggest that an N-1 pyridyl interaction could enhance affinity or selectivity .

Scaffold Hopping: Piperazine to Bicyclic Core

The tetrahydropyrrolo[3,4-c]pyrazole core is a recognized isostere of piperazine, offering a more conformationally restricted and aromatic character . The addition of an N-1 pyridyl group further increases lipophilicity (cLogP ≈ 1.1), which is beneficial for projects that require improved membrane permeability. This compound serves as a direct entry point for scaffold-hopping SAR studies without a multi-step synthesis.

Efficient Analog Synthesis for Kinase Profiling

For high-throughput kinase profiling panels, the commercial availability of this compound in high purity (≥95% or 98%) enables the rapid generation of diverse, amide- or urea-linked compound libraries in a single step from the free pyrrolidine amine. This operational efficiency is critical for screening consortia where time and chemical tractability directly impact project milestones.

Non-Kinase Targets with Bicyclic Hinge-Binder

Beyond kinases, the pyrrolo[3,4-c]pyrazole core has found applications in the inhibition of the N-type calcium channel (Cav2.2) for chronic pain indications . The pyridin-2-yl analog offers an advanced starting point for exploring this and other non-kinase targets, as the N-1 substituent can modulate both potency and off-target selectivity in these emerging therapeutic areas [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
N‑1 pyridine H‑bond acceptor for solvent‑channel engagement
Hinge‑binding pose validation via docking or co‑crystallography
Scaffold‑hopping SAR studies
Conformationally restricted bicyclic isostere of piperazine with enhanced lipophilicity
Membrane permeability and selectivity profiling
High‑throughput kinase panel screening
Free pyrrolidine amine for rapid amide/urea library synthesis
Chemical tractability and purity for parallel analog generation
Non‑kinase target exploration (Cav2.2 channel research)
Versatile bicyclic hinge‑binder with tunable N‑1 substituent
Off‑target selectivity and ion channel modulation endpoint validation
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